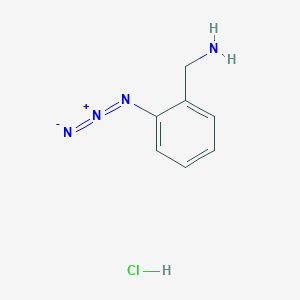

(2-Azidophenyl)methanamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-azidophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.ClH/c8-5-6-3-1-2-4-7(6)10-11-9;/h1-4H,5,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYAHHSBJQLKHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)N=[N+]=[N-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Pathways of 2 Azidophenyl Methanamine Hydrochloride

Reactions Involving the Azide (B81097) Functional Group

The azide group is an energy-rich functional group that serves as a versatile precursor in organic synthesis, most notably in the construction of nitrogen-containing heterocycles. Its participation in cycloaddition reactions is a cornerstone of its chemical utility.

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct with a net reduction in bond multiplicity. The azide group, as a 1,3-dipole, readily participates in such reactions, particularly with π-systems like alkynes and alkenes.

The 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole ring is the most prominent reaction of this class. nih.gov Originally developed by Rolf Huisgen, this transformation has been refined into a powerful synthetic tool, famously recognized as the premier example of "click chemistry". enamine.netenamine.net This concept, introduced by K. B. Sharpless, describes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform. organic-chemistry.org The resulting 1,2,3-triazole core is exceptionally stable and can act as a rigid linker or a pharmacologically relevant scaffold. nih.gov

Cycloaddition Reactions

1,3-Dipolar Cycloadditions with Alkynes (Click Chemistry)

Metal-Catalyzed Variants (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

The thermal Huisgen cycloaddition often requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers. A major breakthrough was the discovery of copper(I) catalysis, which dramatically accelerates the reaction and provides exclusively the 1,4-disubstituted 1,2,3-triazole isomer. nih.govorganic-chemistry.org This reaction, termed the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is the quintessential click reaction. organic-chemistry.org

The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate. organic-chemistry.org Alternatively, Cu(I) salts such as CuI or CuBr can be used directly. researchgate.net The reaction tolerates a wide variety of functional groups and can often be performed in aqueous solvents. organic-chemistry.org For a molecule like (2-Azidophenyl)methanamine, the aminomethyl group is compatible with standard CuAAC conditions. This moiety can serve as a synthetic handle for subsequent modifications after the triazole ring has been formed. For instance, the amine can be N-propargylated, allowing for a subsequent intramolecular cycloaddition to form complex fused heterocyclic systems like triazolobenzodiazepines. rsc.orgresearchgate.net

Below is a table showing representative examples of the CuAAC reaction with benzyl (B1604629) azide, a close structural analog of (2-Azidophenyl)methanamine, illustrating the scope of the reaction with various terminal alkynes.

| Alkyne Substrate | Catalyst System | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | CuO Nanowires | Toluene | 110 °C, 12 h | 95 | researchgate.net |

| 1-Ethynyl-4-methylbenzene | CuO Nanowires | Toluene | 110 °C, 12 h | 93 | researchgate.net |

| 1-Chloro-4-ethynylbenzene | CuO Nanowires | Toluene | 110 °C, 12 h | 94 | researchgate.net |

| Propargyl alcohol | CuSO₄ / Sodium Ascorbate | t-BuOH / H₂O | RT, 1 h | >95 | enamine.netscispace.com |

| N-propargyl-formamide | CuSO₄ / Sodium Ascorbate | t-BuOH / H₂O | RT, 1 h | >95 | nih.gov |

Table 1. Representative examples of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using benzyl azide as a model for (2-Azidophenyl)methanamine. The reaction demonstrates high yields with a variety of terminal alkynes.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant limitation of CuAAC for biological applications is the cytotoxicity of the copper catalyst. This led to the development of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free variant. scielo.br SPAAC utilizes cyclic alkynes, typically cyclooctynes, where the ring strain provides the driving force for the reaction. The high degree of angle strain in the cyclooctyne (B158145) ring significantly lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures without a catalyst. imist.ma

Various generations of cyclooctynes have been developed to enhance reaction kinetics, including dibenzocyclooctynols (DIBO), difluorinated cyclooctynes (DIFO), and biarylazacyclooctynone (BARAC). imist.maresearchgate.net The reaction of an azide such as (2-Azidophenyl)methanamine with a strained alkyne proceeds readily to form a stable triazole adduct. The presence of the ortho-aminomethyl group could potentially influence the reaction kinetics through secondary interactions, a phenomenon observed in the SPAAC of 2-(azidophenyl)boronic acid where the ortho-boronic acid group accelerated the cycloaddition. peptide.com

The kinetics of SPAAC are typically measured by second-order rate constants. The table below presents kinetic data for the reaction of benzyl azide with several common strained alkynes, providing an indication of the reactivity expected for (2-Azidophenyl)methanamine.

| Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |

|---|---|---|---|

| Cyclooctyne (OCT) | 2.4 x 10⁻³ | CD₃CN | imist.ma |

| Difluorinated Cyclooctyne (DIFO) | 4.2 x 10⁻² | CD₃CN / PBS | imist.ma |

| Dibenzocyclooctyne (DIBO) | 3.1 x 10⁻² | CD₃CN | imist.ma |

| Biarylazacyclooctynone (BARAC) | 9.4 x 10⁻² | CH₃CN / H₂O | researchgate.net |

Table 2. Second-order rate constants for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of benzyl azide with various strained cyclooctynes.

Mechanistic Considerations in Cycloadditions (Concerted vs. Non-Concerted)

The mechanisms of azide-alkyne cycloadditions vary significantly with the reaction conditions.

Thermal Huisgen Cycloaddition : The uncatalyzed reaction is generally understood to be a concerted, pericyclic [3+2] cycloaddition. nih.gov This means the two new sigma bonds are formed simultaneously in a single transition state. This concerted pathway explains the lack of regioselectivity, as the electronic contributions of both possible transition states (leading to 1,4- and 1,5-isomers) are often energetically similar. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : In contrast to the thermal reaction, the CuAAC mechanism is not a concerted cycloaddition. It is a stepwise process involving the formation of a copper(I) acetylide intermediate. organic-chemistry.org This acetylide then reacts with the azide, likely through a six-membered copper metallacycle intermediate. scispace.com Subsequent reductive elimination yields the triazole product and regenerates the catalyst. This stepwise, metal-mediated pathway dictates the high regioselectivity, exclusively forming the 1,4-disubstituted triazole. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : The mechanism of SPAAC is considered to be a concerted [3+2] cycloaddition, akin to the original Huisgen reaction. scielo.br The activation energy is dramatically lowered not by a catalyst, but by the release of ring strain from the cyclooctyne in the transition state. This pericyclic mechanism is consistent with observations of how electronic and steric factors on both the azide and the cyclooctyne affect the reaction rate.

Beyond alkynes, the azide group of (2-Azidophenyl)methanamine can also undergo cycloaddition reactions with other dipolarophiles, such as enaminones. Enaminones are versatile building blocks possessing both nucleophilic and electrophilic character. beilstein-journals.org The reaction between an aryl azide and an enaminone typically proceeds via a [3+2] cycloaddition to form a triazoline intermediate. This intermediate is often unstable and undergoes elimination of the amine moiety to aromatize, yielding a 1,4,5-trisubstituted-1,2,3-triazole. scielo.brresearchgate.net

The reaction provides a pathway to highly substituted triazoles that can be difficult to access through other methods. The regioselectivity of the initial cycloaddition is governed by the electronic properties of the enaminone. This transformation represents another important pathway for the elaboration of the (2-Azidophenyl)methanamine scaffold into complex heterocyclic systems. researchgate.net

Reduction Reactions of Azides to Amines

The conversion of the azido (B1232118) group in (2-Azidophenyl)methanamine hydrochloride to a primary amine is a fundamental transformation, yielding the corresponding benzene-1,2-dimethanamine. This reduction can be achieved through several methods, most notably catalytic hydrogenation and the use of hydride reagents.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and efficient method for the reduction of azides to amines. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, in the presence of hydrogen gas. The reaction is generally clean and proceeds with high yield.

For the conversion of this compound to benzene-1,2-dimethanamine, catalytic hydrogenation offers a direct and effective route. The reaction conditions can be optimized by varying the catalyst, solvent, pressure, and temperature to achieve the desired outcome.

Table 1: Catalytic Hydrogenation of (2-Azidophenyl)methanamine Analogs Data inferred from general procedures for aryl azide reduction.

| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Typical Yield (%) |

| 10% Pd/C | Methanol/Ethanol | 1-4 | Room Temperature | >95 |

| Raney Ni | Ethanol | 1-5 | Room Temperature | >90 |

| PtO₂ | Acetic Acid | 3 | Room Temperature | High |

This table presents typical conditions for the catalytic hydrogenation of aryl azides. Specific conditions for this compound may vary.

Reductions with Hydride Reagents (e.g., Lithium Aluminum Hydride, Sodium Borohydride)

Hydride reagents, particularly lithium aluminum hydride (LiAlH₄), are powerful reducing agents capable of converting a wide range of functional groups, including azides, to their corresponding amines. sigmaaldrich.comnih.govthermofisher.comic.ac.ukmasterorganicchemistry.com The reduction of this compound with LiAlH₄ would be expected to proceed efficiently to yield benzene-1,2-dimethanamine. This reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent than LiAlH₄ and is generally not effective for the reduction of azides to amines under standard conditions. However, its reactivity can be enhanced by the addition of activating agents or by using specific solvent systems, though this is less common for simple azide reductions compared to the more robust methods.

Table 2: Hydride Reduction of Azides Data based on general reactivity of hydride reagents with azides.

| Reagent | Solvent | Temperature (°C) | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 to reflux | Powerful, non-selective, requires anhydrous conditions. |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | Generally unreactive towards azides unless activated. |

This table provides a general overview of the reactivity of common hydride reagents with azides.

Staudinger Reaction and Its Derivatives

The Staudinger reaction, discovered by Hermann Staudinger, is a mild and efficient method for the conversion of azides to amines. preprints.orgalfa-chemistry.comwikipedia.orgorganic-chemistry.org This two-step process involves the initial formation of an iminophosphorane, which is then hydrolyzed to the corresponding amine and a phosphine (B1218219) oxide byproduct. preprints.orgwikipedia.org

Formation of Iminophosphoranes

The first step of the Staudinger reaction is the reaction of the azide with a phosphine, typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane (also known as an aza-ylide). alfa-chemistry.comorganic-chemistry.orgnrochemistry.com In the case of (2-Azidophenyl)methanamine, this reaction would yield N-(2-(aminomethyl)phenyl)-1,1,1-triphenyl-λ⁵-phosphanimine. This intermediate is formed through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by the extrusion of nitrogen gas. preprints.orgwikipedia.org The resulting iminophosphorane is a stable intermediate that can be isolated or used in situ for subsequent reactions.

The general reaction is as follows:

R-N₃ + PPh₃ → R-N=PPh₃ + N₂

This reaction is typically carried out in an inert solvent such as THF or diethyl ether at room temperature. The formation of the iminophosphorane is often quantitative. alfa-chemistry.com

Staudinger Ligation and Bioconjugation Applications

The Staudinger ligation is a modification of the Staudinger reaction that has found significant application in chemical biology for the covalent modification of biomolecules. thermofisher.com This reaction involves the use of an engineered phosphine reagent that contains an electrophilic trap, typically an ester, ortho to the phosphorus atom. When this phosphine reacts with an azide-modified biomolecule, the resulting aza-ylide undergoes a rapid intramolecular cyclization and subsequent hydrolysis to form a stable amide bond, effectively "ligating" the two molecules.

While specific examples of Staudinger ligation utilizing this compound are not prevalent in the literature, the principle could be applied. By functionalizing the amine group of (2-Azidophenyl)methanamine with a molecule of interest and then reacting the azide with a suitable phosphine-ester, a stable conjugate could be formed. The bio-orthogonal nature of the azide and phosphine groups makes this a powerful tool for site-specific labeling of complex biological systems.

Aza-Wittig Reaction

The iminophosphorane intermediate generated from the Staudinger reaction of (2-Azidophenyl)methanamine can undergo an Aza-Wittig reaction. researchgate.netbeilstein-journals.orgbeilstein-journals.orgujpronline.com This reaction is analogous to the Wittig reaction and involves the reaction of the iminophosphorane with a carbonyl compound, such as an aldehyde or ketone, to form an imine and triphenylphosphine oxide.

R-N=PPh₃ + R'CHO → R-N=CHR' + Ph₃P=O

A particularly useful application of the Aza-Wittig reaction with derivatives of (2-Azidophenyl)methanamine is in the synthesis of nitrogen-containing heterocycles through intramolecular cyclization. For instance, if the molecule containing the iminophosphorane also possesses a carbonyl group in a suitable position, an intramolecular Aza-Wittig reaction can lead to the formation of a cyclic imine, which can then be further transformed.

Research by Ding and co-workers has extensively utilized 2-azidobenzylamine and 2-azidobenzaldehyde (B97285) in tandem Ugi/Staudinger/aza-Wittig reactions to synthesize a variety of quinazoline (B50416) derivatives. preprints.orgnrochemistry.comresearchgate.net In these sequences, the iminophosphorane formed from the 2-azidobenzyl moiety reacts with an intramolecular carbonyl or imine group to construct the heterocyclic ring system. The yields of these cyclizations are influenced by the steric and electronic properties of the substituents. nrochemistry.com

C-H Amination Reactions Utilizing Organic Azides

Organic azides are potent reagents for forming carbon-nitrogen bonds through the amination of C-H bonds, a reaction of significant interest for the synthesis of complex nitrogen-containing molecules. nih.govrsc.org This transformation is typically catalyzed by transition metal complexes, which facilitate the transfer of a nitrene group, generated from the azide, to a C-H bond. rsc.orgrsc.org The reaction can proceed via an intermolecular or intramolecular pathway.

In the context of this compound, the azide group can be utilized for intermolecular C-H amination reactions. Catalytic systems involving metals such as rhodium, ruthenium, iron, and cobalt have been shown to be effective for the amination of both sp² and sp³ hybridized C-H bonds using various organic azides. nih.govrsc.orgnih.gov For instance, metal porphyrin complexes are known to catalyze the amination of benzylic and allylic C-H bonds. rsc.org The general mechanism involves the formation of a metal-nitrene intermediate, which then reacts with the C-H bond to form the new C-N bond. researchgate.net

Table 1: Catalytic Systems for C-H Amination with Organic Azides

| Catalyst Type | Metal Center | Substrate C-H Bond | Reference |

|---|---|---|---|

| Porphyrin Complexes | Co, Ru, Fe | Benzylic, Allylic | rsc.org |

| Dirhodium Complexes | Rh | Aliphatic, Benzylic | nih.gov |

The efficiency and selectivity of these reactions are influenced by the nature of the catalyst, the solvent, and the electronic properties of the azide precursor. rsc.org

Precursors for Nitrenes

A primary and highly useful characteristic of organic azides is their ability to serve as precursors to nitrenes, which are highly reactive nitrogen analogues of carbenes. rsc.org The generation of a nitrene from this compound can be achieved through thermal or photochemical decomposition, leading to the extrusion of a molecule of nitrogen gas (N₂). nih.govresearchgate.net

The resulting 2-(aminomethyl)phenylnitrene is a highly reactive intermediate that can undergo several characteristic reactions:

Intramolecular C-H Insertion: The nitrene can insert into a C-H bond within the same molecule, leading to the formation of cyclic products.

Aziridination: In the presence of an alkene, the nitrene can add across the double bond to form an aziridine (B145994) ring. researchgate.net

Addition to Unsaturated Bonds: Nitrenes can react with other unsaturated systems like alkynes and aromatic rings. rsc.org

Intermolecular Reactions: The nitrene can react with other molecules in the reaction mixture, such as solvent or other reagents. researchgate.net

The thermal stability of an azide and the temperature required for nitrene formation can be influenced by the presence of other functional groups in the molecule. researchgate.netlukasiewicz.gov.pl The high reactivity of nitrenes often necessitates that they are generated in situ in the presence of a desired reaction partner to control the outcome. nih.gov Metallonitrenes, formed with transition metal catalysts, offer a way to moderate the high reactivity of free nitrenes and achieve greater selectivity in subsequent transformations. researchgate.netnih.gov

Reactions Involving the Methanamine Hydrochloride Functional Group

The methanamine hydrochloride moiety imparts its own distinct reactivity to the molecule, primarily centered on the nucleophilicity of the amine and the properties conferred by its salt form.

Nucleophilic Reactions of the Amine

The primary amine group in (2-Azidophenyl)methanamine is a potent nucleophile, capable of participating in a wide range of bond-forming reactions. For the hydrochloride salt, the amine is protonated, and a base is typically required to liberate the free amine for it to act as a nucleophile. The reactivity is analogous to that of 2-aminobenzylamine. nih.govresearchgate.net

Common nucleophilic reactions include:

N-Acylation: The amine can react with acylating agents such as acid chlorides or anhydrides to form amides. This is a fundamental transformation in organic synthesis. researchgate.net

N-Arylation: The amine can undergo nucleophilic aromatic substitution (SNA_r) with activated aryl halides or participate in metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form diarylamines. The uncatalyzed N-arylation of the closely related 2-aminobenzylamine with electron-deficient fluoroarenes has been shown to proceed with high selectivity for monosubstitution. nih.govresearchgate.net

Reaction with Carbonyls: The amine can react with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines (reductive amination).

Nucleophilic Addition: The amine can act as a nucleophile in addition reactions, for example, adding to Michael acceptors or strained ring systems like epoxides. nih.gov

Table 2: Examples of Nucleophilic Reactions of 2-Aminobenzylamine Analogs

| Electrophile | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Activated Fluoroarenes | SNAr | N-Aryl-2-aminobenzylamine | nih.govresearchgate.net |

| Acid Chlorides/Anhydrides | N-Acylation | N-Acyl-2-aminobenzylamine | researchgate.net |

Salt Formation and Stability (as Hydrochloride)

(2-Azidophenyl)methanamine is typically stored and handled as its hydrochloride salt to improve its stability and shelf-life. The formation of the salt occurs through the acid-base reaction between the basic primary amine and hydrogen chloride.

The hydrochloride salt is a crystalline solid, a form that generally enhances stability compared to the free base. The stability of such salts is influenced by the lattice energy of the crystal structure. gla.ac.uk The solid-state structure is governed by ionic interactions between the ammonium (B1175870) cation and the chloride anion, as well as hydrogen bonding. gla.ac.uk

In solution, the hydrochloride salt can dissociate, establishing an equilibrium between the protonated ammonium ion and the free amine. The position of this equilibrium is dependent on the pH of the solution. To utilize the amine as a nucleophile, a base is added to shift the equilibrium towards the free amine. The stability of amine hydrochloride salts can be a significant factor in industrial processes, where their insolubility can be problematic. gla.ac.uk

Interplay of Azide and Amine Reactivities in Tandem Processes

The presence of both an azide and a primary amine in an ortho position on a benzene (B151609) ring allows for the possibility of tandem or cascade reactions, where both functional groups participate sequentially to build complex heterocyclic structures. While specific examples for this compound are not extensively detailed, the potential for such transformations can be inferred from known reactivity patterns.

One plausible tandem process involves the initial transformation of one functional group, which then triggers a reaction with the second. For example:

Nitrene Formation followed by Intramolecular Cyclization: Thermal or photochemical decomposition of the azide group generates a highly reactive nitrene. This intermediate can then react intramolecularly with the neighboring amine group (or a derivative thereof). This type of pathway is a powerful method for synthesizing nitrogen-containing heterocycles.

Amine Derivatization followed by Azide Reaction: The primary amine can first be acylated or arylated. The resulting amide or secondary amine can then participate in an intramolecular reaction with the azide group. For instance, an intramolecular [3+2] cycloaddition or a reaction involving nitrene insertion could be envisioned.

A related example is the synthesis of dihydroquinazolines from 2-aminobenzylamine, which involves the reaction of the primary amine and the benzylic amine with a carbon electrophile, leading to cyclization. nih.gov While this does not involve an azide, it demonstrates the potential for the ortho-disposed functional groups to cooperate in ring-forming reactions. Similarly, intramolecular redox cyclization reactions have been used to synthesize cinnolines from related 2-substituted benzylamines, highlighting the propensity for these systems to undergo cyclization. rsc.org These examples underscore the synthetic potential of this compound as a precursor to complex heterocyclic systems through reactions that leverage the combined reactivity of both its functional groups.

Strategic Utility As a Synthetic Intermediate and Building Block

Construction of Complex Organic Molecules

The dual functionality of (2-Azidophenyl)methanamine hydrochloride provides a platform for the construction of elaborate organic molecules through sequential or orthogonal synthetic strategies. The primary amine can readily participate in standard transformations such as acylation, alkylation, reductive amination, and formation of imines or sulfonamides. Concurrently, the azide (B81097) group can undergo a variety of reactions, most notably cycloadditions or reductions.

This orthogonality allows chemists to selectively modify one part of the molecule while leaving the other intact for subsequent reactions. For instance, the amine can be functionalized first, and the resulting intermediate can then be subjected to a reaction involving the azide group. This step-wise approach is fundamental in building molecular complexity and is a key feature of its utility as a versatile synthetic intermediate.

Role in Heterocyclic Synthesis

The compound serves as a valuable precursor for the synthesis of numerous nitrogen-containing heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and materials science.

The aryl azide moiety of (2-Azidophenyl)methanamine is an ideal precursor for the synthesis of 1,2,3-triazoles via 1,3-dipolar cycloaddition reactions. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govscispace.com In this reaction, the azide group reacts efficiently and regioselectively with a terminal alkyne to yield a 1,4-disubstituted 1,2,3-triazole ring. nih.govbeilstein-journals.org This reaction is known for its high yield, mild reaction conditions, and broad substrate scope. nih.govisres.org The aminomethyl group can be either pre-functionalized or left unmodified during the triazole formation, offering further avenues for diversification.

Table 1: Representative Synthesis of 1,2,3-Triazoles via CuAAC Reaction This table presents potential reaction products based on established chemical principles of the CuAAC reaction.

| Starting Alkyne | Catalyst/Solvent System | Resulting Triazole Product |

|---|---|---|

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate, H₂O/t-BuOH | (2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methanamine |

| Propargyl alcohol | CuI, DIPEA, CH₃CN | (4-(((2-(aminomethyl)phenyl)amino)methyl)-1H-1,2,3-triazol-1-yl)methanol |

| 3-Butyn-1-ol | Cu(OAc)₂, DMF | 2-(1-((2-(aminomethyl)phenyl)methyl)-1H-1,2,3-triazol-4-yl)ethanol |

The functional groups within this compound enable its conversion into a variety of other important heterocyclic systems.

Quinolones: The ortho-azidoaryl motif is a known precursor for quinoline (B57606) synthesis. nih.gov Strategies often involve the reaction of a related compound, 2-azidobenzaldehyde (B97285), which undergoes condensation followed by an intramolecular aza-Wittig reaction or nitrene insertion to form the quinoline ring. nih.gov By analogy, (2-Azidophenyl)methanamine can be envisioned as a precursor where the aminomethyl group is first transformed into a suitable functional handle to participate in cyclization after the azide is converted to an iminophosphorane, leading to the quinoline core. nih.govdu.edu.eg The Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group, is a classic method for quinoline synthesis. du.edu.eguop.edu.pk

Pyridines: The synthesis of pyridines often involves the condensation of aldehydes, ketones, and ammonia (B1221849) or amines, such as in the Hantzsch pyridine (B92270) synthesis. ijnrd.orgnih.gov While the direct conversion of (2-Azidophenyl)methanamine into a pyridine ring is not prominently documented, its components could be incorporated into a pyridine structure through multi-step synthetic sequences. For example, the aminomethyl group could serve as the nitrogen source in a condensation reaction with 1,5-dicarbonyl compounds. baranlab.org

Amidines: The primary aminomethyl group is a suitable nucleophile for the synthesis of amidines. A plausible route involves the reaction of (2-Azidophenyl)methanamine with a nitrile derivative under acidic conditions (the Pinner reaction) or with an imidoyl chloride. This would lead to the formation of an N-substituted amidine, incorporating the (2-azidophenyl)methyl moiety into the final structure.

Indoles: A common pathway to the indole (B1671886) nucleus involves the reduction of the azide group to a primary amine. This transformation would convert (2-Azidophenyl)methanamine into 2-(aminomethyl)aniline. This ortho-diamino-like structure is a potential precursor for indole synthesis through cyclization reactions, although this specific application is noted in patent literature without detailed synthetic examples. google.com

The synthesis of 1,3,4-oxadiazoles typically proceeds from acylhydrazide (also known as carbohydrazide) precursors, which are cyclized using dehydrating agents like phosphorus oxychloride. jchemrev.comnih.gov To utilize this compound for oxadiazole synthesis, a multi-step approach would be necessary. First, the primary amine would need to be acylated with a carboxylic acid derivative. The resulting amide could then be converted into the corresponding acylhydrazide by reacting with hydrazine. This intermediate, now containing the necessary N-N-C=O linkage, could undergo intramolecular cyclodehydration to form the 1,3,4-oxadiazole (B1194373) ring. nih.govijper.org

Application in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex products from three or more starting materials in a single pot. Primary amines are frequently used as key components in many named MCRs, such as the Ugi and Mannich reactions.

(2-Azidophenyl)methanamine, with its accessible primary amine, is a prime candidate for use in such reactions. Its incorporation as the amine component would allow for the direct introduction of the azido-functionalized aromatic ring into the final product. This strategy enables the rapid generation of molecular diversity and the creation of complex libraries of compounds containing the versatile azide handle for further chemical modification.

Precursor for Advanced Chemical Probes

The aryl azide group is a bioorthogonal functional group, meaning it is stable in biological systems and does not react with endogenous functional groups. This property makes it exceptionally useful for the development of chemical probes. nih.gov The azide can participate in two main bioorthogonal ligation reactions: the Staudinger ligation with phosphines and copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). tcichemicals.comnih.gov

This reactivity allows this compound to serve as a precursor or a core scaffold for advanced chemical probes. The molecule can be elaborated into a larger structure with a specific biological target and then "clicked" onto a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag for affinity purification. tcichemicals.comnih.gov This enables researchers to study biological processes, identify protein targets, and develop new diagnostic tools.

Academic Applications and Derivatives Research

Design and Synthesis of Phenylmethanamine Derivatives in Medicinal Chemistry Research

The phenylmethanamine scaffold, including derivatives of (2-Azidophenyl)methanamine, serves as a valuable starting point in medicinal chemistry for the development of targeted therapeutic agents. Researchers utilize this structural motif to design and synthesize novel molecules with inhibitory activity against various enzymes implicated in disease, such as protein arginine methyltransferases and deubiquitinases. The versatility of the phenylmethanamine core allows for systematic chemical modifications to explore structure-activity relationships and optimize potency, selectivity, and other pharmacological properties.

Protein arginine methyltransferases (PRMTs) are a family of enzymes that play crucial roles in cellular processes like transcription, DNA damage repair, and RNA splicing. researchgate.netrsc.org Their dysregulation is linked to several cancers, making them attractive targets for drug discovery. researchgate.netrsc.org Phenylmethanamine derivatives have emerged as a promising class of PRMT inhibitors.

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a type I PRMT that has been identified as a potential oncological target due to its association with breast, colon, and prostate cancers. rsc.org Significant research has focused on developing potent and selective CARM1 inhibitors based on the phenylmethanamine framework.

One line of research led to the development of (2-(benzyloxy)phenyl)methanamine (B111105) derivatives. researcher.lifenih.gov Starting from an initial hit compound, chemical modifications resulted in a series of potent CARM1 inhibitors. researcher.lifenih.gov Among these, compound 17e demonstrated remarkable potency with a half-maximal inhibitory concentration (IC50) of 2 ± 1 nM. researcher.lifenih.gov

Another research effort identified EZM2302 (GSK3359088) as a highly potent and selective CARM1 inhibitor with an IC50 value of 6 nM. nih.gov This compound was shown to inhibit the methylation of cellular substrates and demonstrated anti-tumor activity in a multiple myeloma xenograft model, validating its potential for in vivo applications. nih.gov

Further studies starting from a fragment hit led to the discovery of inhibitor 9 , which possesses a (piperidinyl)ethan-1-amine core connected to a phenyl group. nih.gov This compound emerged as a potent inhibitor with good selectivity for CARM1 over other PRMTs. nih.gov

Table 1: Potency of Selected Phenylmethanamine-Related CARM1 Inhibitors

| Compound | CARM1 IC50 (nM) | Selectivity Notes | Source |

|---|---|---|---|

| 17e | 2 ± 1 | High selectivity | researcher.lifenih.gov |

| EZM2302 | 6 | Broad selectivity against other histone methyltransferases | nih.gov |

| Compound 9 | 500 ± 40 | ~20-fold selective over PRMT6; >100-fold over PRMT1, PRMT3, PRMT5, PRMT7 | nih.gov |

| CH-1 | 3.71 ± 0.11 | Dual inhibitor of CARM1 and HDAC2 (IC50 = 4.07 nM) | nih.gov |

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For CARM1 inhibitors based on the phenylmethanamine scaffold, these studies have yielded key insights.

In the development of the (piperidinyl)ethan-1-amine series, researchers found that the linker between the piperidine (B6355638) core and the phenyl group was critical for activity and selectivity. nih.gov Replacing a methylene (B1212753) (-CH2-) linker with a methylene-amine (-CH2NH-) linker, as seen in compound 5 , was a key initial modification. nih.gov Subsequent exploration of substituents on the phenyl ring led to compound 9 , which was identified as the most potent and selective derivative in its series. nih.gov This suggests that specific substitutions on the aromatic ring are crucial for optimal interaction with the CARM1 active site. nih.gov

X-ray crystallography of inhibitors bound to CARM1 has provided atomic-level details of their binding mode. For example, the crystal structure of compound 2 (a precursor to EZM2302) and EZM2302 itself complexed with CARM1 revealed that they bind in the peptide substrate binding site. nih.gov The inhibitor forms hydrogen bonds and pi-stacking interactions with key residues in the active site, explaining its high affinity. nih.gov This structural information is invaluable for the rational design of new, even more potent inhibitors. acs.org

Further structural studies using peptidomimetics have shed light on how post-translational modifications, such as lysine (B10760008) acetylation near the target arginine residue, can influence substrate recognition and inhibitor binding. nih.gov These findings provide a deeper understanding of the enzyme's mechanism and can inform the design of next-generation inhibitors that mimic the natural substrate more closely. nih.gov

Deubiquitinases (DUBs) are enzymes that remove ubiquitin from proteins, playing a critical role in regulating protein stability and cellular signaling pathways. nih.gov The ubiquitin-proteasome system is a key regulator of protein turnover, and its dysregulation is implicated in diseases like cancer. nih.gov Consequently, DUBs have become important therapeutic targets.

The ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1, is a key regulator of the DNA damage response, particularly in the Fanconi anemia and translesion synthesis pathways. semanticscholar.orgnih.gov Inhibition of USP1-UAF1 can sensitize cancer cells to DNA-damaging agents like cisplatin (B142131). semanticscholar.orgnih.gov

Research in this area led to the discovery of ML323 , a highly potent and selective inhibitor of the USP1-UAF1 deubiquitinase complex. semanticscholar.orgnih.gov ML323 was found to potentiate the cytotoxicity of cisplatin in non-small cell lung cancer and osteosarcoma cells, highlighting the therapeutic potential of targeting this enzyme complex. semanticscholar.orgnih.govresearchgate.net The development of chemical probes like ML323 is essential for characterizing the cellular functions of deubiquitination. semanticscholar.orgnih.gov Recent patent literature indicates ongoing efforts to develop novel USP1 inhibitors for cancer treatment, with several compounds demonstrating potent enzymatic inhibition. bioworld.com

Table 2: Activity of Selected USP1/UAF1 Inhibitors

| Compound | USP1/UAF1 IC50 (µM) | Cellular Activity Notes | Source |

|---|---|---|---|

| ML323 | Nanomolar range | Potentiates cisplatin cytotoxicity | semanticscholar.orgnih.govresearchgate.net |

| Exemplified Compound (Ex 10) | 0.0019 | Not specified | bioworld.com |

| Exemplified Compound (Ex 110) | 0.002 | Not specified | bioworld.com |

| Exemplified Compound (Ex 258) | 0.032 | Reduced PCNA levels in MDA-MB-436 cells (IC50=0.004 µM) | bioworld.com |

The rise of antibiotic resistance has created an urgent need for new antibacterial agents with novel mechanisms of action. nih.govnih.gov Phenylmethanamine and its related derivatives are being explored as scaffolds for the development of such agents.

One area of investigation involves targeting the bacterial cell division protein FtsZ. nih.gov Sanguinarine, a natural alkaloid, inhibits FtsZ assembly. nih.gov Inspired by this, researchers synthesized a series of 5-methylbenzo[c]phenanthridinium derivatives. nih.gov They found that adding a phenyl or biphenyl (B1667301) substituent to the core structure significantly enhanced antibacterial activity against Staphylococcus aureus and Enterococcus faecalis compared to the parent compound. nih.gov

Other research has focused on synthesizing N-benzhydrylpiperidin-4-amine derivatives, which incorporate a diphenylmethanamine moiety. researchgate.net Several of these compounds exhibited significant activity against both Gram-positive (Streptococcus aureus) and Gram-negative (Klebsiella pneumoniae, Escherichia coli) bacteria, as well as antifungal properties. researchgate.net

Additionally, novel phenylalanine derivatives bearing a hydroxamic acid moiety have been designed as quorum sensing inhibitors. nih.gov Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate virulence. Disrupting this system can prevent the formation of biofilms and reduce pathogenicity. nih.gov Several synthesized compounds showed potent inhibition of quorum sensing and biofilm formation. nih.gov

Table 3: Antibacterial Activity of Selected Phenylmethanamine-Related Derivatives

| Derivative Class | Target/Mechanism | Active Against | Source |

|---|---|---|---|

| 5-methylbenzo[c]phenanthridinium derivatives | FtsZ self-assembly | Staphylococcus aureus, Enterococcus faecalis | nih.gov |

| N-benzhydrylpiperidin-4-amine derivatives | Not specified | Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Streptococcus aureus | researchgate.net |

| Phenylalanine hydroxamic acid derivatives | Quorum sensing (CviR inhibition) | Pseudomonas aeruginosa (anti-biofilm) | nih.gov |

Deubiquitinase Inhibitor Development

Use in Bioconjugation and Chemical Probe Development

Aryl azides are pivotal in bioconjugation, the process of covalently linking molecules to biomolecules like proteins. arizona.edu Their chemical stability under physiological conditions, combined with their ability to be activated by external stimuli like light, allows for precise control over labeling and cross-linking reactions in complex biological environments. rsc.orgsioc.ac.cn This has led to the development of sophisticated chemical probes for studying biological systems. arizona.edu

Photoaffinity labeling (PAL) is a powerful technique used to identify and map the interactions between small molecules and their protein targets. nih.govnih.gov In this method, a probe molecule containing an aryl azide (B81097) group is introduced to a biological system. Upon irradiation with UV light, typically around 300 nm, the aryl azide releases nitrogen gas (N₂) to generate a highly reactive singlet nitrene intermediate. nih.gov

This singlet nitrene can undergo several reactions:

C-H Bond Insertion: It can directly insert into carbon-hydrogen bonds of nearby molecules. nih.gov

Intersystem Crossing: It can relax to a more stable triplet nitrene, which also participates in insertion reactions. nih.gov

Ring Expansion: The nitrene can isomerize to form a dehydroazepine or a benzazirine. These expanded ring species are susceptible to nucleophilic attack by amino acid residues such as lysines and cysteines on a protein's surface. nih.gov

This process results in the formation of a stable, covalent bond between the probe and the interacting protein, allowing for subsequent isolation and identification of the protein target. nih.gov While effective, traditional aryl azides have limitations, including the need for short-wavelength UV light which can damage biological samples and the relatively long lifetime of the reactive intermediates, which can lead to non-specific labeling. nih.gov To overcome these issues, researchers have developed aryl azides with optimized structures, such as polyfluorinated aryl azides, and have explored visible-light-induced labeling using photocatalysts to enable applications in living cells with greater precision and lower toxicity. rsc.orgnih.gov

| Photoreactive Group | Activation Wavelength | Reactivity of Excited State | Functional Group Selectivity |

|---|---|---|---|

| Aryl Azide | ~300 nm | Irreversible | Non-Specific |

| Benzophenone | ~350 nm | Reversible | Non-specific |

| Diazirine | ~350 nm | Irreversible | Non-specific |

The reactivity of aryl azides is also extensively utilized in polymer science for cross-linking polymer chains. mdpi.com Cross-linking is a process that introduces covalent bonds between polymer chains, forming a three-dimensional network. This modification significantly alters the material's physical properties, such as its mechanical strength, thermal stability, and solubility. mdpi.com

The cross-linking process can be initiated either by heat (thermolysis) or by UV light (photolysis). mdpi.com In either case, the azide group decomposes to form a reactive nitrene, which then covalently bonds with the polymer backbone through C-H insertion or addition to double bonds. rsc.orgresearchgate.net Bisazides, which are small molecules containing two azide groups, are particularly effective as cross-linking agents because they can link two different polymer chains together. mdpi.com

This technology is crucial in various applications:

Photoresists: The first commercial success of organic bisazides was in the development of photoresists for the semiconductor industry. mdpi.com

Advanced Materials: Azide-based cross-linking is used to enhance the performance and stability of polymers in devices like organic solar cells, light-emitting diodes (LEDs), and fuel cell membranes. mdpi.com

Functional Microspheres: Spherical, micrometer-sized polymer particles can be functionalized with azide groups. Controlled UV irradiation allows for precise tuning of the cross-linking density. The remaining azide groups can then be used for further chemical modification, for example, through "click" chemistry reactions. rsc.orgresearchgate.net

The activation temperature for unsubstituted phenyl azide is typically above 140 °C, which can be a limitation for modifying polymers with low glass transition temperatures. acs.org Consequently, research has focused on designing aryl azides with substituents that lower the decomposition temperature, enabling cross-linking at temperatures below 100 °C. acs.org

Catalyst Development and Ligand Design for Azide Transformations

Organic azides are valuable nitrogen sources in synthetic chemistry, particularly in transition-metal-catalyzed reactions for forming carbon-nitrogen (C-N) bonds. acs.orgnih.gov These reactions are atom-economical and environmentally benign, as the only byproduct is nitrogen gas. acs.orgnih.gov This has driven significant research into the development of new catalysts and ligands for controlling the reactivity of azides.

Transition metals like rhodium, iridium, cobalt, copper, and palladium are effective catalysts for reactions involving azides. nih.govibs.re.krmdpi.com The general mechanism involves the reaction of the metal catalyst with the organic azide to form a transient metal-nitrenoid intermediate. This highly reactive species then facilitates the transfer of the nitrogen atom to a substrate, for instance, through the amination of a C-H bond. acs.orgibs.re.kr

Key areas of research in this field include:

C-H Amination/Amidation: Catalysts based on rhodium(III) and iridium(III) have been developed for the direct amination of C(sp²)–H bonds in aromatic compounds using sulfonyl, aryl, and alkyl azides. acs.orgnih.govibs.re.kr These reactions often employ directing groups on the substrate to guide the C-H activation to a specific site.

Ligand Design: The choice of ligand coordinated to the metal center is crucial for controlling the catalyst's activity and selectivity. For example, cobalt-porphyrin complexes have been shown to be effective catalysts for the intramolecular amination of benzylic C-H bonds. nih.gov In some cases, the azide itself can act as a bridging ligand between two metal centers, leading to the formation of polymeric coordination complexes with unique properties. nih.govacs.org

Azidation Reactions: Transition metals also catalyze the direct introduction of an azide group onto a molecule (azidation). mdpi.com For example, palladium catalysts can convert allyl acetates into allyl azides, and copper-catalyzed systems can perform C-H azidation on arenes and heteroarenes. mdpi.com

The development of these catalytic systems provides efficient and selective methods for synthesizing nitrogen-containing compounds, which are prevalent in pharmaceuticals, natural products, and functional materials. nih.gov

| Metal Catalyst System | Transformation Type | Azide Source | Reference |

|---|---|---|---|

| Rhodium(II) carboxylates | Intramolecular C-H Amination (Indole/Carbazole synthesis) | Aryl azides | nih.gov |

| Cobalt(II) tetraphenylporphyrin | Intramolecular C-H Amination | Aryl sulfonyl azides | nih.gov |

| Cp*Ir(III) complexes | Direct C-H Amidation | Acyl azides | ibs.re.kr |

| Palladium(0) complexes | Allylic Azidation | Sodium Azide | mdpi.com |

| Copper(II) complexes | C-H Azidation | Sodium Azide | mdpi.com |

Spectroscopic and Analytical Characterization Methodologies in Research

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of light, specific functional groups within the molecule can be identified based on their characteristic vibrational frequencies.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber. Specific bonds and functional groups absorb at characteristic frequencies, making IR spectroscopy a powerful tool for qualitative analysis.

For (2-Azidophenyl)methanamine hydrochloride, the IR spectrum is expected to exhibit several key absorption bands that confirm the presence of its distinct functional moieties. The azide (B81097) group (-N₃) typically shows a strong and sharp absorption band due to its asymmetric stretching vibration. The primary amine hydrochloride salt (-NH₃⁺) will present characteristic N-H stretching and bending vibrations. The aromatic ring will also display its own set of characteristic peaks.

Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2100 - 2150 | Strong, Sharp | Asymmetric stretch (νas) | Azide (-N₃) |

| ~2800 - 3100 | Broad, Strong | N-H stretch | Primary amine salt (-NH₃⁺) |

| ~1500 - 1600 | Medium-Strong | N-H bending | Primary amine salt (-NH₃⁺) |

| ~3000 - 3100 | Medium-Weak | C-H stretch | Aromatic ring |

| ~1450 - 1600 | Medium-Weak | C=C stretch | Aromatic ring |

| ~690 - 900 | Strong | C-H out-of-plane bend | Aromatic ring (ortho-disubstituted) |

| ~2850 - 2960 | Medium-Weak | C-H stretch | Methylene (B1212753) (-CH₂-) |

| ~1450 | Medium-Weak | C-H bend (scissoring) | Methylene (-CH₂-) |

Note: The exact positions of the peaks can be influenced by the sample preparation method and the physical state of the compound.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. science.gov While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in polarizability. nih.gov This often results in different vibrational modes being active in Raman versus IR, providing a more complete picture of the molecule's vibrational characteristics.

In the Raman spectrum of this compound, the azide symmetric stretch is expected to be a prominent feature. Aromatic ring vibrations are also typically strong in Raman spectra.

Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~1250 - 1350 | Strong | Symmetric stretch (νs) | Azide (-N₃) |

| ~1000 | Strong | Ring breathing mode | Aromatic ring |

| ~1580 - 1610 | Medium-Strong | C=C stretch | Aromatic ring |

| ~3050 - 3070 | Medium | C-H stretch | Aromatic ring |

| ~2850 - 2960 | Medium | C-H stretch | Methylene (-CH₂-) |

Note: These are predicted values based on characteristic group frequencies. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. nih.gov It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene protons, and the amine protons. The aromatic protons will likely appear as a complex multiplet due to their ortho-substitution pattern. The methylene protons would be a singlet if there is no coupling, and the amine protons are often a broad singlet that may exchange with deuterium (B1214612) in D₂O.

Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.6 | Multiplet | 4H | Aromatic protons (Ar-H) |

| ~4.0 - 4.2 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~8.5 - 9.0 | Broad Singlet | 3H | Amine protons (-NH₃⁺) |

Note: Chemical shifts are highly dependent on the solvent used. mdpi.com

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal.

The ¹³C NMR spectrum of this compound would show signals for the aromatic carbons and the methylene carbon. The carbon attached to the azide group and the carbon bearing the aminomethyl group would have characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~135 - 140 | Aromatic Carbon (C-N₃) |

| ~125 - 132 | Aromatic Carbons (CH) |

| ~120 - 125 | Aromatic Carbon (C-CH₂NH₃⁺) |

| ~40 - 45 | Methylene Carbon (-CH₂-) |

Note: These are estimated chemical shifts. chemguide.co.uk

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering deeper insights into the molecular structure. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment shows correlations between protons and the carbon atoms they are directly attached to (one-bond C-H correlations). columbia.edu This would definitively link the proton signals of the aromatic and methylene groups to their corresponding carbon signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons over two or three bonds (long-range C-H correlations). columbia.edu This is particularly useful for connecting different parts of the molecule. For instance, it could show a correlation between the methylene protons and the aromatic carbon they are attached to, as well as the adjacent aromatic carbons. columbia.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.com It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. chemguide.co.uk

For this compound, the mass spectrum would be expected to show a molecular ion peak (or a peak corresponding to the protonated molecule of the free base) that confirms the molecular weight. The fragmentation pattern would likely involve the loss of nitrogen gas (N₂) from the azide group, which is a very common and characteristic fragmentation for azides. Another likely fragmentation would be the loss of the aminomethyl group.

Predicted Mass Spectrometry Data for (2-Azidophenyl)methanamine (Free Base)

| m/z | Interpretation |

| 148 | [M]⁺, Molecular ion of the free base |

| 120 | [M - N₂]⁺ |

| 118 | [M - CH₂NH₂]⁺ |

Note: The observed ions and their relative abundances can vary depending on the ionization technique used (e.g., Electron Ionization, Electrospray Ionization). libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within this compound. The molecule's chromophores—the phenyl ring and the azido (B1232118) group—are primarily responsible for its absorption of UV light. The presence of the aminomethyl group (-CH₂NH₃⁺) acts as an auxochrome, which can modify the absorption characteristics of the phenyl azide chromophore.

The electronic spectrum of aromatic azides is typically characterized by distinct absorption bands corresponding to π → π* and n → π* transitions. ustc.edu.cn The π → π* transitions, originating from the delocalized electrons of the benzene (B151609) ring, are generally intense and occur at shorter wavelengths. nih.govlibretexts.org For phenyl azide, a related parent compound, two primary absorption bands are observed: a high-intensity band around 248 nm and a lower-intensity band at approximately 279 nm in acetonitrile (B52724). ustc.edu.cn These are assigned to π → π* transitions within the aromatic system coupled with the azide group. ustc.edu.cn

The n → π* transitions involve the non-bonding electrons of the nitrogen atoms in the azido group. These transitions are typically of lower intensity and can sometimes be obscured by the more intense π → π* bands. For this compound, the protonated aminomethyl group, being an electron-withdrawing group, is expected to influence the energy of these transitions, potentially causing a shift in the absorption maxima (λmax) compared to unsubstituted phenyl azide. The exact positions and intensities of these bands depend on the solvent used, as solvent polarity can stabilize or destabilize the ground and excited states differently. nih.govbiointerfaceresearch.com

| Transition Type | Typical Wavelength (λmax) Range | Relative Intensity (ε) | Associated Chromophore |

|---|---|---|---|

| π → π | 240-280 nm | High (ε > 10,000) | Phenyl Ring / Azide |

| n → π | > 280 nm | Low (ε < 1,000) | Azido Group |

X-ray Crystallography for Solid-State Structural Determination (of derivatives/reaction products)

For instance, the analysis of derivatives is a common practice. A relevant example involves the structural determination of N,N'-dibenzylethylenediammonium dichloride, a compound formed from benzylamine (B48309), a structurally related precursor. iucr.org In such an analysis, a suitable single crystal of the derivative is irradiated with X-rays, and the resulting diffraction pattern is analyzed. nih.gov This analysis reveals the electron density map of the crystal, from which the atomic positions can be determined.

The data obtained from X-ray crystallography are critical for understanding intermolecular interactions, such as hydrogen bonding and packing arrangements within the crystal lattice. iucr.org For the hydrochloride salt of an amine, the location of the chloride anion and its hydrogen bonding interactions with the ammonium (B1175870) cation are of significant interest. These structural details are fundamental to understanding the compound's physical properties and its interactions in a biological or chemical system.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 10.03 Å, b = 11.53 Å, c = 14.21 Å, β = 107.9° |

| Key Interactions | Strong N—H···Cl hydrogen bonds |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is particularly well-suited for analyzing polar, water-soluble compounds like amine hydrochlorides. A C18 (octadecylsilyl) bonded silica (B1680970) column is typically used as the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile or methanol. mdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the efficient elution of all components. mdpi.com

Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic chromophore absorbs strongly (e.g., around 254 nm). For enhanced sensitivity and selectivity, especially for trace analysis, a fluorescence detector can be used after pre-column or post-column derivatization with a fluorogenic reagent. nih.govthermofisher.com Mass spectrometry (LC-MS) can also be coupled with HPLC to provide definitive identification and quantification of the compound and any impurities. amazonaws.comshimadzu.com

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and assessing the purity of fractions. amazonaws.com For this compound, a polar stationary phase like silica gel is appropriate. amazonaws.com The mobile phase, or eluent, would be a mixture of solvents, with the polarity adjusted to achieve good separation; for instance, a combination of a moderately polar solvent like ethyl acetate (B1210297) and a more polar one like methanol, sometimes with a small amount of acid or base to improve spot shape.

Visualization of the separated spots on the TLC plate is typically done under UV light (254 nm), where the aromatic ring will quench the fluorescence of the indicator in the plate. amazonaws.com Additionally, specific staining reagents can be used. A highly effective method for detecting organic azides involves a two-step process: first, reduction of the azide to an amine on the plate using a triphenylphosphine (B44618) solution, followed by staining with ninhydrin, which reacts with the newly formed primary amine to produce a distinctly colored spot (typically purple or yellow). uw.edu.plresearchgate.net

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |

|---|---|---|---|

| Reversed-Phase HPLC | C18 (ODS) Silica | Acetonitrile / Water with Buffer | UV-Vis (e.g., 254 nm), Fluorescence (with derivatization) |

| TLC | Silica Gel (SiO₂) | Ethyl Acetate / Hexane / Methanol mixtures | UV (254 nm), Staining (e.g., Ninhydrin after PPh₃ reduction) |

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For aromatic azides, these calculations provide insights into molecular geometry, orbital energies, and the distribution of electron density.

Molecular Geometry and Electronic Properties: Studies on azidobenzene (B1194522) and its derivatives using DFT methods, such as B3LYP with a 6-31++G(d,p) basis set, have established key structural and electronic parameters. researchgate.netnih.gov The geometry of the azido (B1232118) group attached to an aromatic ring is of particular interest. The bond lengths and angles within the azido moiety (N1-N2-N3) are crucial for its stability and reactivity. For aromatic azides, the bond connecting the phenyl ring to the first nitrogen atom (C-N1) is typically shorter and stronger than its aliphatic counterpart. researchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical indicators of reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's chemical stability and reactivity. For azides, the introduction of electron-withdrawing groups is known to lower the LUMO energy, enhancing their reactivity in reactions like 1,3-dipolar cycloadditions with electron-rich species. cuny.edu

Below is a table summarizing typical computed electronic properties for substituted azobenzene (B91143) derivatives, which serve as a model for understanding the electronic characteristics of (2-Azidophenyl)methanamine.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Azobenzene (trans) | -6.46 | -2.54 | 3.92 | 0.0 |

| p-Amino-azobenzene (trans) | -5.68 | -2.19 | 3.49 | 3.1 |

| p-Hydroxy-azobenzene (trans) | -6.11 | -2.40 | 3.71 | 1.4 |

Data is illustrative and based on computational studies of related azobenzene derivatives. researchgate.netnih.gov

Computational Studies of Reaction Mechanisms

Computational chemistry is a key tool for investigating the pathways and transition states of chemical reactions. For azido compounds, a primary reaction of interest is thermal or photochemical decomposition, which often proceeds via a nitrene intermediate. Another significant reaction class is the 1,3-dipolar cycloaddition.

DFT calculations can map the potential energy surface for these reactions, identifying the structures of transition states and intermediates and calculating the associated activation energies. researchgate.net For example, the thermal decomposition of an aryl azide (B81097) to a nitrene involves the cleavage of the N2-N3 bond and the release of dinitrogen gas. Computational models can determine the energy barrier for this process, providing insights into the compound's thermal stability. researchgate.net

In the context of 1,3-dipolar cycloadditions, computational studies help to elucidate the mechanism, which can be either concerted or stepwise. cuny.edu Molecular electron density theory (MEDT) is one approach used to analyze the flow of electron density during the reaction, helping to predict regioselectivity and stereoselectivity. cuny.edu The calculations can reveal whether the reaction is HOMO- or LUMO-controlled, depending on the electronic nature of the azide and the dipolarophile. cuny.edu

Molecular Docking and Dynamics Simulations for Biological Interactions (of derivatives)

While (2-Azidophenyl)methanamine itself may not be the final active molecule, its derivatives are often designed to interact with biological targets such as enzymes or receptors. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to predict and analyze these interactions.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. nih.govlaurinpublishers.com This method uses scoring functions to estimate the binding affinity, typically reported as a binding energy (e.g., in kcal/mol). For derivatives of (2-Azidophenyl)methanamine, docking studies could identify key interactions, such as hydrogen bonds or hydrophobic interactions, with amino acid residues in the active site of a target protein. For instance, studies on azido-pyrimidine analogues have used docking to predict their binding modes in the active sites of enzymes like tyrosyl-tRNA synthetase. jocpr.com

The following table illustrates hypothetical docking results for a derivative against a generic protein kinase, showing the types of data generated.

| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Derivative A | -9.5 | ASP-184, LYS-72 | Hydrogen Bond |

| Derivative B | -8.2 | LEU-130, VAL-60 | Hydrophobic |

| Derivative C | -10.1 | ASP-184, GLU-91, LYS-72 | Hydrogen Bond, Salt Bridge |

This data is illustrative and not from a specific study on (2-Azidophenyl)methanamine derivatives.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding. Force fields used in MD simulations require accurate parameters for all functional groups. Specific parameters for the aromatic azido group have been developed using DFT calculations to ensure the accuracy of these simulations. researchgate.netnih.gov These simulations can reveal the role of water molecules in the binding site and provide a more refined estimate of binding free energy.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of synthesized compounds.

NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts of a molecule. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined relative to a standard (e.g., tetramethylsilane). The accuracy of these predictions has become high enough to aid in the assignment of complex spectra and even to distinguish between different isomers or conformers.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies observed in infrared (IR) and Raman spectra correspond to the vibrational modes of the molecule. Computational methods can calculate these frequencies and their corresponding intensities. The asymmetric stretch of the azido group is a particularly strong and characteristic absorption in the IR spectrum, typically appearing around 2100 cm⁻¹. Theoretical calculations can predict the precise location of this and other characteristic peaks, such as C-H and N-H stretching and bending vibrations, aiding in spectral interpretation. researchgate.net

The use of supervised machine learning, trained on large databases of computationally derived electronic descriptors, is an emerging approach to rapidly and accurately predict spectroscopic properties for new organic molecules. arxiv.orgacs.org

Future Research Directions and Emerging Applications

Expanding Synthetic Methodologies for Ortho-Substituted Azidophenylmethanamines

The synthesis of ortho-substituted azidophenylmethanamines, including the hydrochloride salt, often relies on multi-step sequences that can be inefficient and lack broad substrate scope. Future research is poised to develop more direct and versatile synthetic routes. A primary goal is to enhance control over regioselectivity and functional group tolerance.

Current research in the broader field of aryl azide (B81097) synthesis has focused on transition metal-catalyzed reactions, such as the copper-catalyzed coupling of aryl halides with sodium azide. asianpubs.org However, these methods can be challenging when applied to substrates with sensitive functional groups like the primary amine in (2-Azidophenyl)methanamine.

Future efforts will likely concentrate on:

Directed C-H Azidation: Developing catalytic systems that can selectively install an azide group at the ortho position of a benzylamine (B48309) derivative. This would represent a significant step-up in efficiency by functionalizing a C-H bond directly.

Novel Azidating Reagents: Investigating new, less hazardous azide-transfer reagents that are compatible with a wider range of functional groups and reaction conditions.

Flow Chemistry Synthesis: Utilizing microfluidic reactors to safely handle potentially explosive azide intermediates and to enable rapid reaction optimization. nih.gov This approach can also improve reaction yields and purity. nih.gov

These advancements will be critical for generating a diverse library of ortho-substituted azidophenylmethanamine analogs for further study.

Novel Reactivity Modes and Catalytic Transformations

The azide group is a versatile functional group known for its participation in a wide array of chemical transformations. The proximity of the aminomethyl group in (2-Azidophenyl)methanamine provides a unique opportunity for intramolecular reactions, leading to the rapid construction of complex heterocyclic scaffolds.

Future research is expected to explore several key areas:

Intramolecular C-H Amination: Transition metal catalysis, particularly with rhodium(II) complexes, can promote the decomposition of the aryl azide to a nitrene intermediate, which can then undergo an intramolecular C-H amination reaction. nih.gov This provides a powerful method for synthesizing novel nitrogen-containing heterocycles.

Catalytic Nitrene Dimerization: The use of dinuclear nickel or cobalt porphyrin catalysts could enable the controlled dimerization of the nitrene intermediate to form structurally diverse azoarenes, which have applications as molecular switches and chromophores. researchgate.net

[3+2] Cycloaddition Reactions: The azide can serve as a 1,3-dipole in cycloaddition reactions with various alkynes and alkenes to form triazoles and other heterocycles. researchgate.net Exploring the intramolecular version of this reaction, where the aminomethyl group is appended with an alkyne, could yield novel fused bicyclic systems.

A summary of potential catalytic transformations is presented below.

| Transformation | Catalyst Type | Potential Product Class |

| Intramolecular C-H Amination | Rhodium(II) Carboxylates | Nitrogen Heterocycles (e.g., Indolines) |

| Catalytic Nitrene Dimerization | Dinuclear Ni or Co Complexes | Azoarenes |

| [3+2] Cycloaddition | Copper(I) or Ruthenium | Triazoles, Triazolines |

| N-Atom Transfer | Iron, Ruthenium Porphyrins | Aziridines, Allylic Amines |

This table illustrates potential future research directions based on known reactivity of aryl azides.

Development of Advanced Chemical Tools and Probes

(2-Azidophenyl)methanamine hydrochloride is an ideal starting point for the design and synthesis of sophisticated chemical probes to investigate biological systems. nih.gov The orthogonal reactivity of the azide and amine functionalities allows for the modular construction of multifunctional molecules.

Key future applications in this area include:

Photoaffinity Labeling Probes: The aryl azide can be converted into a highly reactive nitrene upon photolysis with UV light, which can then form a covalent bond with nearby molecules, such as protein binding partners. This makes it a valuable tool for identifying the molecular targets of bioactive compounds.

Bifunctional "Click" Reagents: The primary amine can be acylated with a reporter tag (e.g., a fluorophore like fluorescein (B123965) or a biotin (B1667282) tag for affinity purification), while the azide remains available for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) reactions—the cornerstone of "click chemistry". researchgate.net This allows for the specific labeling and visualization of alkyne-modified biomolecules in complex biological environments.

Fragment-Based Drug Discovery Scaffolds: The core structure can be used as a fragment for screening against protein targets. Hits can be elaborated by functionalizing the amine to improve binding affinity and selectivity, while the azide provides a handle for target identification.

The modular nature of probes derived from this compound allows for systematic structure-activity relationship (SAR) studies. nih.gov

| Probe Component | Functionality from Scaffold | Example Application |

| Target Binding Element | Amine (for derivatization) | Acylation with a known pharmacophore to target a specific enzyme or receptor. |

| Covalent Linker | Azide (photo-activated) | Photoaffinity labeling to identify unknown protein binding partners. |

| Reporter/Handle | Amine (for derivatization) | Attachment of a fluorophore for imaging or biotin for purification. |

| Bioorthogonal Handle | Azide ("click" reaction) | Labeling of alkyne-modified proteins or nucleic acids in living cells. |

This table outlines the potential roles of the functional groups on the (2-Azidophenyl)methanamine scaffold in the design of chemical probes.

Exploration of New Biological Targets for Derivative Development

The aminomethylphenyl scaffold is present in numerous biologically active compounds. By using the primary amine of (2-Azidophenyl)methanamine as a synthetic handle, a vast chemical space of derivatives can be accessed and screened for novel biological activities.

Future research will involve creating libraries of compounds through reactions such as:

Amide and sulfonamide synthesis.

Reductive amination to form secondary amines.

Urea and thiourea (B124793) formation.